molecular formula C9H9BrN4S B2795344 4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 151297-85-7

4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2795344
CAS No.: 151297-85-7
M. Wt: 285.16
InChI Key: DDZFKCBKISTXMM-UHFFFAOYSA-N
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Description

4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol is an organic compound with a molecular formula of C9H9BrN4S and a molecular weight of 285.17 g/mol . This compound features a triazole ring, a bromophenyl group, and a thiol group, making it a versatile molecule in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can interact with enzymes involved in oxidative stress responses, potentially inhibiting their activity and leading to altered cellular redox states . Additionally, the compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, which can modulate protein function and stability .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . The compound can induce changes in gene expression, leading to the upregulation or downregulation of specific genes associated with cellular metabolism and survival . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, which can impact energy production and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This binding often involves interactions with amino acid residues in the enzyme’s active site, such as cysteine or histidine . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its biological activity . Its initial effects on cells, such as enzyme inhibition and changes in gene expression, can persist for several hours to days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . The threshold for these effects varies depending on the animal model and the specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . Additionally, the compound can affect the levels of metabolites in pathways related to energy production and redox balance . These interactions can lead to changes in metabolic flux and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins, which can affect its localization and accumulation . The distribution of the compound within tissues is also dependent on factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or interactions with targeting signals . Its localization within these compartments can influence its ability to modulate enzyme activity, gene expression, and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzyl chloride with thiosemicarbazide, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, bromophenyl group, and thiol group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-amino-3-[(4-bromophenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZFKCBKISTXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNC(=S)N2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320269
Record name 4-amino-3-[(4-bromophenyl)methyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

151297-85-7
Record name 4-amino-3-[(4-bromophenyl)methyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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